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molecular formula C11H9NO B3385951 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile CAS No. 679796-84-0

4-(4-Hydroxybut-1-yn-1-yl)benzonitrile

Cat. No. B3385951
M. Wt: 171.19 g/mol
InChI Key: XMOXFTPXOYXUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217708B2

Procedure details

Potassium carbonate (376.7 g, 2.5 mol eq.) was dissolved in a mixture of 1,2-dimethoxyethane (DME, 1.2 L, 6 vol) and water (1.2 L, 6 vol). Palladium on charcoal (20 g, 0.01 mol eq., 10% Johnson Matthey type 87L, 60% water), triphenylphosphine (11.5 g, 0.04 mol eq.) and copper(I) iodide (4.2 g, 0.02 mol eq.) were added. 4-Bromobenzonitrile (200 g, 1 mol eq.) was then added, washing in with a mixture of DME (200 mL, 1 vol) and water (200 mL, 1 vol). This mixture was stirred rapidly under nitrogen for a minimum of thirty minutes. A solution of but-3-yn-1-ol (92.1 mL, 1.1 mol eq) in DME (200 mL, 1 vol) and water (200 mL, 1 vol) was added dropwise over five minutes. The combined mixture was then heated to 80° C. for three hours. The reaction was monitored by HPLC for the disappearance of arylbromide and the formation of sub-title compound. Once all of the starting material had been consumed, the reaction was cooled to 25° C. and filtered through kieselguhr. The filter cake was washed separately with toluene (1.6 L, 8 vol). The DME:water mixture was partially concentrated in vacuo to remove the majority of the DME. This was then partitioned with the toluene wash. The toluene layer was concentrated in vacuo to give sub-title alkyne as a yellow solid, which was dried in a vacuum oven overnight at 40° C. Yield 182.88 g, 97%.
Quantity
376.7 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
92.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
arylbromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
87L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
copper(I) iodide
Quantity
4.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:27]1[CH:34]=[CH:33][C:30]([C:31]#[N:32])=[CH:29][CH:28]=1.[CH2:35]([OH:39])[CH2:36][C:37]#[CH:38]>COCCOC.O.[Pd].[Cu]I>[C:31]([C:30]1[CH:33]=[CH:34][C:27]([C:38]#[C:37][CH2:36][CH2:35][OH:39])=[CH:28][CH:29]=1)#[N:32] |f:0.1.2|

Inputs

Step One
Name
Quantity
376.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
COCCOC
Name
Quantity
1.2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
92.1 mL
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
arylbromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
87L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
copper(I) iodide
Quantity
4.2 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred rapidly under nitrogen for a minimum of thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing in with a mixture of DME (200 mL, 1 vol) and water (200 mL, 1 vol)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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